N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a chemical compound with a complex structure. It contains an imidazo[1,2-a]pyridine moiety linked to a 2,4-dimethylbenzenesulfonamide group through an ethyl bridge. The imidazo[1,2-a]pyridine scaffold is of interest due to its diverse bioactivity, including antiviral, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of 2-aminopyridines with α-bromoketones. Notably, a solvent- and catalyst-free method under microwave irradiation has been developed, resulting in good to excellent yields. The process is reasonably fast, clean, and environmentally benign .Molecular Structure Analysis
The molecular structure consists of an imidazo[1,2-a]pyridine ring fused to a 2,4-dimethylbenzenesulfonamide group. The imidazo[1,2-a]pyridine ring provides the core scaffold, contributing to its bioactivity .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including substitution, cyclization, and functional group transformations. These reactions may modify its properties or lead to derivatives with different activities .Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-6-7-16(14(2)11-13)23(21,22)18-9-8-15-12-20-10-4-3-5-17(20)19-15/h3-7,10-12,18H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBJNEFIUWVPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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